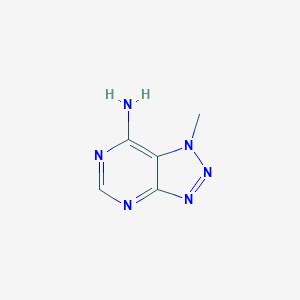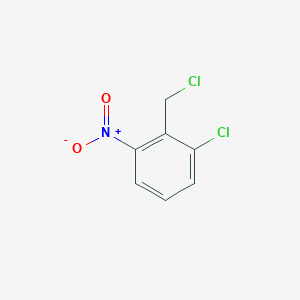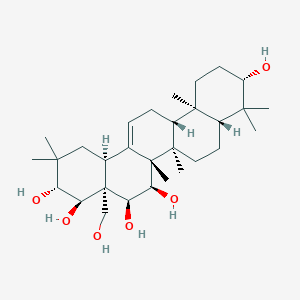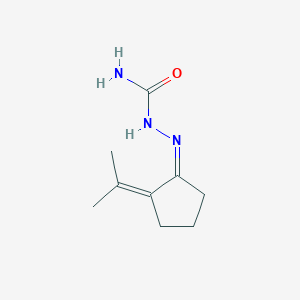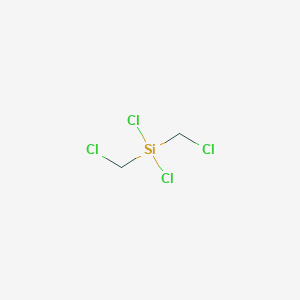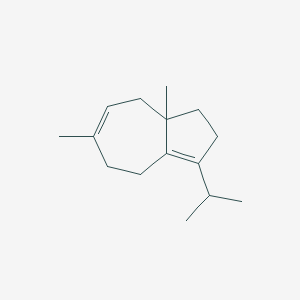
Daucene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daucene is a natural product that has gained attention from the scientific community due to its potential therapeutic properties. It is a sesquiterpene lactone that can be extracted from various plants, including Ambrosia artemisiifolia, Ambrosia tenuifolia, and Inula helenium. In recent years, daucene has been studied extensively for its potential applications in the fields of medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
Glucocorticoid Receptor Modulation
Daucene and its derivatives have demonstrated potential in modulating glucocorticoid receptor (GR) activities. For instance, a study by Popović et al. (2017) isolated compounds from Laserpitium zernyi, including daucene derivatives, which showed significant inhibition of pro-inflammatory transcription factors NF-κB and AP-1. This suggests daucene compounds may be valuable in exploring new treatments involving GR modulation, particularly for inflammatory conditions (Popović et al., 2017).
Chemical Synthesis and Mechanisms
Daucene's synthesis involves complex chemical processes, which have been a subject of study. Park and Little (2008) discussed electrochemically mediated rearrangements in synthesizing daucene, highlighting the intricacies of its chemical formation. This research contributes to a better understanding of the synthesis of natural products like daucene (Park & Little, 2008).
Enantioselective Total Syntheses
Bennett and Stoltz (2013) presented a method to synthesize daucene and related compounds through an enantioselective process. This approach utilizes key intermediates, enabling the production of daucene with specific spatial configurations, which is crucial for the compound's biological activity (Bennett & Stoltz, 2013).
Sesquiterpene Lactones and Ester Derivatives
Research by Miski and Mabry (1986) explored daucene esters and lactones in Ferula communis, contributing to the understanding of the chemical diversity of daucene and its derivatives. Such studies help in identifying new compounds for potential pharmacological use (Miski & Mabry, 1986).
Information Theory in Organic Syntheses
Barone et al. (2003) applied information theory to analyze and compare organic syntheses leading to daucene, providing insights into the complexity of molecular structures and synthesis strategies. This innovative approach helps in understanding and optimizing synthetic processes (Barone et al., 2003).
Eigenschaften
CAS-Nummer |
16661-00-0 |
|---|---|
Produktname |
Daucene |
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
6,8a-dimethyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-10-15(4)9-7-12(3)5-6-14(13)15/h7,11H,5-6,8-10H2,1-4H3 |
InChI-Schlüssel |
MGMBZNCFUFRSSP-UHFFFAOYSA-N |
SMILES |
CC1=CCC2(CCC(=C2CC1)C(C)C)C |
Kanonische SMILES |
CC1=CCC2(CCC(=C2CC1)C(C)C)C |
Andere CAS-Nummern |
16661-00-0 |
Synonyme |
1,2,4,5,8,8a-Hexahydro-6,8a-dimethyl-3-isopropylazulene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



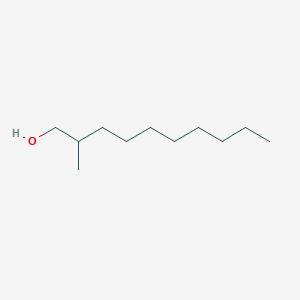
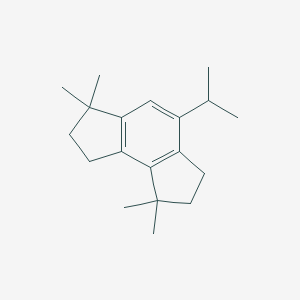

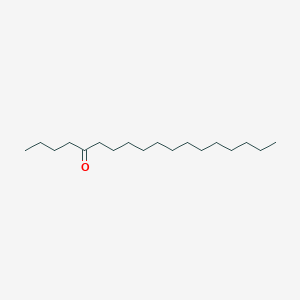
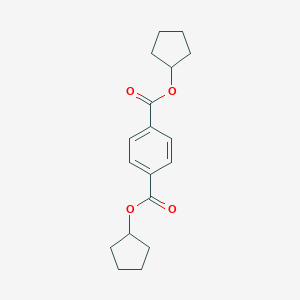
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
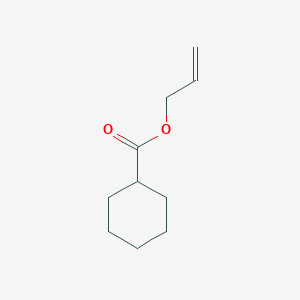
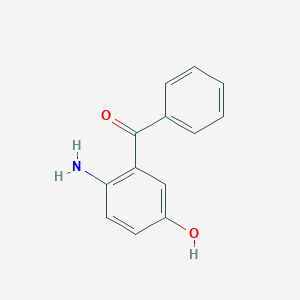
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)
